Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Properties
Molecular Formula |
C10H13BrF2N2O2 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C10H13BrF2N2O2/c1-3-17-8(16)4-6(2)15-5-7(11)9(14-15)10(12)13/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
HERHAIARZDYREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=C(C(=N1)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclo-dehydration of 1,3-diketones with hydrazines. For ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate, the reaction employs ethyl 4-(difluoromethyl)-2,4-dioxobutanoate and 4-bromohydrazine under acidic conditions.
Reaction Scheme:
$$
\text{Ethyl 4-(difluoromethyl)-2,4-dioxobutanoate} + \text{4-Bromohydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole Intermediate}
$$
Conditions:
- Solvent: Ethanol
- Catalyst: Concentrated HCl
- Temperature: Reflux (78°C)
- Time: 12–16 hours
Key Observations:
- Regioselectivity is influenced by the electron-withdrawing effect of the difluoromethyl group, directing bromine to the 4-position.
- Yields range from 65–72%, with impurities arising from competing hydration of the diketone.
Bromination and Difluoromethylation
Post-Cyclization Bromination
An alternative approach involves brominating a pre-formed 3-(difluoromethyl)pyrazole derivative. This method uses N-bromosuccinimide (NBS) in a radical-initiated reaction.
Reaction Conditions:
- Solvent: Carbon tetrachloride (CCl₄)
- Initiator: Azobisisobutyronitrile (AIBN)
- Temperature: 80°C
- Time: 6 hours
Outcomes:
Direct Difluoromethylation
Difluoromethyl groups are introduced via nucleophilic substitution using sodium difluoromethanesulfinate (NaSO₂CF₂H) on bromopyrazole intermediates.
Procedure:
- Bromopyrazole is treated with NaSO₂CF₂H in dimethylformamide (DMF).
- Reaction proceeds at 120°C for 8 hours under argon.
Efficiency:
Esterification of the Carboxylic Acid Intermediate
The final step involves converting 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid to its ethyl ester via Fischer esterification.
Reaction Setup:
$$
\text{3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄}} \text{Ethyl Ester}
$$
Optimized Parameters:
- Acid Catalyst: 98% H₂SO₄ (0.5 equiv)
- Solvent: Excess ethanol (acting as reactant and solvent)
- Temperature: 70°C
- Time: 24 hours
Yield and Purity:
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity in Bromination
Ester Hydrolysis Prevention
- Issue: Acidic conditions during cyclocondensation may hydrolyze the ester.
- Solution: Employ orthoester protection strategies or use mild bases like NaHCO₃.
Chemical Reactions Analysis
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Halogen and Fluorinated Substituents
Example 1 : Ethyl 4-[4-(5-bromo-2-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Compound 20 in )
- Molecular Weight : 600.82 g/mol
- Key Features :
Example 2 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17 in )
- Molecular Weight : ~301–305 g/mol (LC/MS data).
- Key Features :
Example 3 : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20 in )
- Molecular Weight : ~317 g/mol (LC/MS data).
- Key Features: Dual bromo substitutions (4-bromo and 5-bromomethyl) for enhanced electrophilicity.
Functional Group and Reactivity Analysis
Key Observations :
- Fluorinated Groups : The difluoromethyl group in the target compound offers moderate electronegativity and metabolic stability compared to trifluoromethyl analogs, which are more electron-withdrawing but may incur higher synthetic costs .
- Ester vs. Ketone: The ethyl butanoate ester in the target compound improves solubility in organic phases, whereas pyrazolone derivatives (e.g., Examples 5.17 and 5.20) prioritize hydrogen-bonding interactions due to their ketone moiety .
- Bromine Reactivity : All compounds utilize bromine as a leaving group, but the target compound’s pyrazole-bromo site is less sterically hindered than Example 5.20’s di-bromo system, enabling faster nucleophilic substitutions .
Biological Activity
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound notable for its unique structural features, including a pyrazole ring and halogen substituents. Its molecular formula is CHBrFNO, and it has a molecular weight of 311.12 g/mol. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities.
Chemical Structure and Properties
The compound's structure is characterized by:
- Pyrazole ring : A five-membered ring that contributes to the compound's reactivity.
- Bromine atom : Enhances halogen bonding interactions, which may influence biological effects.
- Difluoromethyl group : Known to improve binding affinity to biological targets, potentially leading to modulation of enzyme activity or receptor interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
Research Findings
Studies have demonstrated that compounds with similar structures often exhibit significant biological activities. For instance, the presence of bromine and difluoromethyl groups has been linked to increased potency in enzyme inhibition assays.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-bromo-4-fluorobenzoate | Lacks pyrazole ring; contains fluorine instead of difluoromethyl | Simpler structure with different reactivity |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Contains difluoromethyl group; lacks butanoate side chain | Focused on pyrazole functionality without ester |
| Methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazole) | Similar pyrazole structure; contains trifluoromethyl instead | Variation in fluorinated substituents affecting properties |
The combination of bromine, difluoromethyl, and pyrazole functionalities in this compound provides distinct chemical reactivity and biological properties compared to these similar compounds.
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit specific enzymes implicated in various diseases. For example, studies showed that similar pyrazole derivatives demonstrated significant inhibition against certain kinases, suggesting potential applications in cancer therapy.
Receptor Interaction Studies
Molecular docking studies have suggested that this compound can effectively bind to target receptors involved in inflammatory responses. This binding could lead to modulation of inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
